3,4-dinitrobenzoyl Chloride
Overview
Description
3,4-Dinitrobenzoyl Chloride is an organic compound with the molecular formula C7H3ClN2O5. It is a derivative of benzoyl chloride, where two nitro groups are substituted at the 3 and 4 positions of the benzene ring. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dinitrobenzoyl Chloride can be synthesized through the reaction of 3,4-dinitrobenzoic acid with chlorinating agents such as oxalyl chloride, phosphorus pentachloride (PCl5), or thionyl chloride (SOCl2). The reaction typically involves the following steps:
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Reaction with Oxalyl Chloride
- 3,4-Dinitrobenzoic acid is dissolved in a solvent like benzene.
- Oxalyl chloride is added to the solution along with a catalytic amount of pyridine.
- The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
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Reaction with Phosphorus Pentachloride
- 3,4-Dinitrobenzoic acid is mixed with phosphorus pentachloride in a dry environment.
- The reaction is carried out under controlled temperature conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dinitrobenzoyl Chloride undergoes various types of chemical reactions, including:
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Substitution Reactions
- It reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
- Example: Reaction with aniline to form 3,4-dinitrobenzamide.
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Reduction Reactions
- The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as pyridine.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Aminobenzoyl Chlorides: Formed by the reduction of nitro groups.
Scientific Research Applications
3,4-Dinitrobenzoyl Chloride has several applications in scientific research:
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Organic Synthesis
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of derivatives for analytical purposes .
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Biological Research
-
Industrial Applications
Mechanism of Action
The mechanism of action of 3,4-Dinitrobenzoyl Chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The nitro groups enhance the electrophilicity of the carbonyl carbon, making it more reactive .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoyl Chloride: Similar structure but with nitro groups at the 3 and 5 positions.
4-Nitrobenzoyl Chloride: Contains a single nitro group at the 4 position.
Uniqueness
3,4-Dinitrobenzoyl Chloride is unique due to the specific positioning of its nitro groups, which influences its reactivity and the types of reactions it undergoes. This positioning makes it particularly useful in certain synthetic applications where other isomers may not be as effective .
Properties
IUPAC Name |
3,4-dinitrobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O5/c8-7(11)4-1-2-5(9(12)13)6(3-4)10(14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMNPBSGWVIXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473166 | |
Record name | 3,4-dinitrobenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24376-18-9 | |
Record name | 3,4-dinitrobenzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-dinitrobenzoyl chloride in the synthesis of suramin analogs?
A: In this research, this compound serves as a key building block in a multi-step synthesis of suramin analogs []. It reacts with various aminoarene sulfonic acids (2a-e) through an acylation reaction. This forms the amide intermediates (4a-e), which are further modified to ultimately yield the desired benzimidazole-containing suramin analogs.
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